Mimosine methyl ester

Description

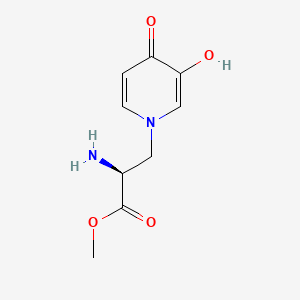

Structure

2D Structure

3D Structure

Properties

CAS No. |

60343-53-5 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoate |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)6(10)4-11-3-2-7(12)8(13)5-11/h2-3,5-6,13H,4,10H2,1H3/t6-/m0/s1 |

InChI Key |

IOYVGPITPVKNSC-LURJTMIESA-N |

SMILES |

COC(=O)C(CN1C=CC(=O)C(=C1)O)N |

Isomeric SMILES |

COC(=O)[C@H](CN1C=CC(=O)C(=C1)O)N |

Canonical SMILES |

COC(=O)C(CN1C=CC(=O)C(=C1)O)N |

Appearance |

Solid powder |

Other CAS No. |

60343-53-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Mimosine methyl ester; Mimosine methyl ester; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mimosine Methyl Ester

Established Synthetic Routes for Mimosine Methyl Ester

The preparation of this compound primarily involves the direct esterification of L-mimosine. Various methods have been established, ranging from historical procedures to more modern, efficient techniques.

The synthesis of amino acid methyl esters, including that of mimosine, can be efficiently achieved through the reaction of the parent amino acid with methanol (B129727) in the presence of an activating agent. A common and mild method involves the use of trimethylchlorosilane (TMSCl). In this procedure, the amino acid is treated with TMSCl, followed by the addition of methanol. The reaction proceeds at room temperature, offering a convenient and high-yielding route to the corresponding methyl ester hydrochloride. nih.gov This method is applicable to a wide range of amino acids, including natural, aromatic, and aliphatic types. nih.gov

Table 1: General Conditions for Esterification of Amino Acids

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Amino Acid (e.g., L-Mimosine) | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Amino Acid Methyl Ester Hydrochloride |

Historically, the preparation of L-mimosine methyl ester was described by Adams et al. in 1945. publish.csiro.aumcmaster.ca This early method laid the groundwork for subsequent synthetic efforts. Over the years, modifications to this original procedure have been introduced to improve yield, purity, and ease of synthesis. For instance, one modified method involves treating the methyl ester dihydrochloride (B599025) of mimosine with diazomethane, which results in a mixture of products. mcmaster.ca Another approach involved the synthesis of DL-Mimosine through the condensation of 3-benzyloxy-4-pyrone with β-amino-α-tosylaminopropionic acid, followed by debenzylation and detosylation, from which the ester could then be prepared. researchgate.netcdnsciencepub.com These historical developments highlight the ongoing efforts to refine the synthesis of mimosine and its derivatives for further study.

Advanced Synthetic Chemistry of this compound Derivatives

This compound serves as a versatile intermediate for the synthesis of more complex molecules, including amino alcohol analogues, phosphoramidothionates, and stereoselectively labeled compounds.

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. um.edu.my They can be synthesized from amino acid esters via reduction. Mimosinol, the amino alcohol analogue of mimosine, is prepared from mimosine ester through a reduction reaction. nih.gov This conversion is typically achieved using a reducing agent such as sodium borohydride (B1222165) in a solution of 50% ethanol. The reaction mixture is refluxed, and after workup, the desired mimosinol is obtained. nih.gov This synthetic route provides access to amino alcohol derivatives that are valuable for biological activity screening. nih.gov

Table 2: Synthesis of Mimosinol from Mimosine Ester

| Starting Material | Reagent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Mimosine Ester | Sodium borohydride | 50% Ethanol | 5.5 hours | Mimosinol |

Building upon the synthesis of amino alcohols from mimosine, a family of five-membered cyclic phosphoramidothionate derivatives has been created. nih.gov These compounds are synthesized from mimosinol and deuterated mimosinol. The synthesis of these derivatives is of interest due to the insecticidal activities reported for similar phosphoramidothionates derived from other amino acids like L-leucine. nih.gov The general synthetic scheme involves reacting the amino alcohol (mimosinol) with a suitable phosphorylating agent to form the cyclic phosphoramidothionate structure. researchgate.net

The stereoselective synthesis of deuterated compounds is crucial for studying reaction mechanisms and metabolic pathways. Deuterated mimosinol (d-mimosinol) can be synthesized from mimosine ester using a similar reduction method as for non-deuterated mimosinol, but with a deuterated reducing agent. nih.gov Specifically, sodium borodeuteride (NaBD₄) is used instead of sodium borohydride. nih.gov This reaction introduces a deuterium (B1214612) atom stereoselectively into the mimosinol structure. The resulting d-mimosinol has been shown to possess strong insecticidal activity, similar to its non-deuterated counterpart. nih.gov

Table 3: Reagents for Synthesis of Mimosinol and its Deuterated Analogue

| Desired Product | Key Reagent |

|---|---|

| Mimosinol | Sodium borohydride (NaBH₄) |

| d-mimosinol (Deuterated Mimosinol) | Sodium borodeuteride (NaBD₄) |

Table of Compounds

Based on a comprehensive review of the available research, there is no specific information detailing the biological activity and molecular mechanisms of This compound in the context of the requested outline. The significant body of scientific literature focuses almost exclusively on its parent compound, Mimosine .

The detailed investigations into the modulation of cellular processes, including the impact on DNA replication, cell cycle progression, and chromatin dynamics, have been conducted on Mimosine. Research literature provides extensive data on how Mimosine:

Inhibits DNA synthesis and arrests the cell cycle in the late G1 phase. wikipedia.org

Reduces [3H]thymidine incorporation as a measure of DNA synthesis. nih.gov

Affects chromatin condensation and interferes with the binding of proteins essential for DNA replication to chromatin. h1.conih.govnih.gov

While this compound is mentioned in chemical literature, typically as an intermediate in the synthesis of other derivatives, studies detailing its specific effects on cellular DNA replication, cell cycle checkpoints, and chromatin organization are not available in the provided search results. nih.gov Therefore, it is not possible to generate the requested article focusing solely on this compound with the specified scientific detail and accuracy.

Investigations into the Biological Activity and Molecular Mechanisms of Mimosine Methyl Ester and Analogues

Detailed Analysis of Enzymatic Inhibition Profiles

Chelation-Dependent Enzyme Regulation

The biological activity of mimosine and its analogues is significantly linked to their ability to chelate metal ions, a mechanism that underpins the regulation of several key enzymes. This chelation disrupts normal enzymatic function by depriving the enzymes of essential metallic cofactors.

Mimosine has been identified as an inhibitor of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis and repair. nih.gov The inhibitory action is directly attributed to its ability to chelate the iron required by the R2 subunit of the enzyme. nih.gov This mechanism is supported by findings that the inhibitory effects of mimosine on DNA synthesis can be reversed by the addition of iron to the medium. nih.gov Treatment of cells with mimosine leads to a reduction in the pools of deoxyguanosine triphosphate (dGTP) and deoxyadenosine (B7792050) triphosphate (dATP), which is consistent with the impairment of deoxyribonucleotide synthesis due to ribonucleotide reductase inhibition. nih.gov This iron chelation property positions mimosine as a compound that can reversibly block cell cycle progression. exlibrisgroup.com Studies have shown that mimosine disrupts the elongation of the replication fork by inhibiting the activity of this essential iron-dependent enzyme. nih.gov

The regulatory effects of mimosine extend to the transcriptional control of enzymes through metal chelation, as demonstrated with serine hydroxymethyltransferase (SHMT1). Mimosine inhibits the transcription of the cytoplasmic SHMT1 gene by chelating zinc. nih.gov This mechanism was elucidated by identifying a mimosine-responsive transcriptional element within the first 50 base pairs of the human SHMT1 promoter. nih.gov This region contains a consensus zinc-sensing metal regulatory element (MRE). nih.gov

Research has shown that mimosine treatment eliminates the binding of MRE and Sp1 transcription factors in nuclear extracts from sensitive MCF-7 cells. nih.gov Furthermore, cells cultured in a zinc-depleted medium were found to lack the cytoplasmic serine hydroxymethyltransferase protein, confirming that mimosine exerts its inhibitory effect on SHMT1 transcription through zinc chelation. nih.gov This disruption of DNA-protein interactions via zinc chelation provides a general mechanism for mimosine's inhibitory effects on nuclear processes. nih.gov SHMT1 is involved in the penultimate step of thymidylate biosynthesis, making it a target of interest. nih.gov

Activity Against Specific Enzymes

Beyond its broad effects through metal chelation, mimosine analogues have been investigated for their inhibitory activity against other specific enzymes.

Acetylcholinesterase (AChE) is an enzyme that terminates neurotransmission by breaking down the neurotransmitter acetylcholine. nih.gov It serves as a major target for various inhibitors. nih.govnih.gov While mimosine itself is not an active inhibitor of AChE, certain derivatives, particularly mimosinol and its analogues, have demonstrated significant AChE inhibitory activity. nih.gov In a study comparing these compounds, mimosinol and its derivatives (1a–c) showed stronger inhibition than deuterated mimosinol (d-mimosinol) and its derivatives (2a–c). nih.gov The IC50 values, which represent the concentration required for 50% inhibition, highlight these differences in activity. nih.gov

Table 1: AChE Inhibitory Activity of Mimosinol and its Derivatives IC50 value represents the concentration of the compound that inhibits 50% of AChE activity.

| Compound | IC50 (μM) |

|---|---|

| Mimosinol (1a) | 95.9 |

| Mimosinol Derivative (1b) | 104.0 |

| Fenitrothion (Control) | 181.5 |

| Mimosine | 1528 |

Data sourced from a study on the insecticidal activities of novel mimosine derivatives. nih.gov

Tyrosinase is a key copper-containing enzyme involved in melanogenesis, the process of melanin (B1238610) pigment production. nih.govnih.gov Inhibition of this enzyme is a primary strategy for addressing hyperpigmentation. mdpi.com L-mimosine is recognized as a substrate analog and a slow-binding inhibitor of tyrosinase. nih.gov The inhibitory mechanism of many compounds against tyrosinase involves the chelation of copper ions within the enzyme's active site, often resulting in competitive inhibition. nih.govnih.gov

Analogues of mimosine have shown potent activity against this enzyme. Mimosinol and deuterated mimosinol (d-mimosinol), for instance, displayed strong inhibitory activity against tyrosinase, with IC50 values of 31.4 μM and 46.1 μM, respectively. nih.gov In contrast, other synthesized derivatives in the same study showed low tyrosinase inhibitory activity. nih.gov This suggests that specific structural features of the mimosinol backbone are critical for effective tyrosinase inhibition. The ability of such compounds to act as competitive inhibitors is often linked to their capacity to mimic the enzyme's natural substrates, such as L-DOPA. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Mimosinol Analogues IC50 value represents the concentration of the compound that inhibits 50% of tyrosinase activity.

| Compound | IC50 (μM) |

|---|---|

| Mimosinol | 31.4 |

Data sourced from a study on the biological activities of novel mimosine derivatives. nih.gov

Interactions with Peptidylglycine α-Amidating Monooxygenase (PAM)

Peptidylglycine α-amidating monooxygenase (PAM) is a critical enzyme responsible for the C-terminal amidation of many bioactive peptides, a post-translational modification essential for their full biological activity. nih.govmdpi.com The enzyme's catalytic activity is dependent on a free carboxylate group on the C-terminal glycine (B1666218) of its substrate. nih.gov

Research has indicated that modifications to this C-terminal carboxylate group can significantly impact the interaction with PAM. Specifically, methyl or ethyl esters of the C-terminal glycine are not substrates for the amidation reaction. nih.gov Instead, these esterified peptides act as inhibitors of PAM. nih.gov However, the affinity of these methyl and ethyl ester inhibitors for the enzyme is reported to be relatively low. nih.gov

The inhibitory effect of these C-terminal esters highlights the stringent substrate requirements of PAM. The enzyme's active site clearly distinguishes between a free carboxylate and an esterified form, preventing the latter from undergoing the catalytic hydroxylation step that precedes amidation. While mimosine methyl ester itself has not been the specific subject of published PAM inhibition studies, its C-terminal methyl ester structure aligns with the characteristics of these known low-affinity inhibitors.

To provide a framework for understanding what constitutes low versus high affinity for PAM inhibitors, the table below presents the inhibitory concentrations for a different class of potent PAM inhibitors.

Table 2: General Interaction of C-Terminal Esters with PAM

| Compound Type | Interaction with PAM | Affinity | Reference |

|---|---|---|---|

| C-terminal glycine methyl esters | Inhibition | Low | nih.gov |

Substrate Recognition and Inhibition of Dopachrome (B613829) Tautomerase

Dopachrome tautomerase is an enzyme involved in the melanogenesis pathway, where it catalyzes the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). researchgate.net The substrate specificity of this enzyme is of significant interest.

Studies have shown that dopachrome tautomerase can catalyze the tautomerization of dopachrome methyl ester. researchgate.net This indicates that the presence of a carboxy group, either in its free acid form or as a methyl ester, is a crucial element for enzyme recognition and catalysis. researchgate.net The ability of the enzyme to process the methyl ester derivative suggests a degree of flexibility in the active site's interaction with the carboxylate moiety of the substrate. The tautomerase activity with L-dopachrome methyl ester can be monitored spectrophotometrically by the rate of formation of the intermediate compound at 308 nm or by the spontaneous tautomerization at 475 nm. researchgate.net

In contrast to the substrate activity of dopachrome methyl ester, the parent compound L-mimosine has been found to have no inhibitory effect on dopachrome tautomerization. researchgate.net This lack of inhibition by L-mimosine, a semiquinonic compound, provides further insight into the specific structural requirements for interaction with the enzyme's active site.

Kinetic studies of macrophage migration inhibitory factor (MIF), a protein that exhibits dopachrome tautomerase activity, have been conducted using D-dopachrome methyl ester as a substrate. One such study reported the kinetics of MIF (100 nM) activity with a 400 µM concentration of D-dopachrome methyl ester. researchgate.net

Table 3: Interaction of Mimosine Derivatives and Analogues with Dopachrome Tautomerase

| Compound | Interaction with Dopachrome Tautomerase | Supporting Evidence | Reference |

|---|---|---|---|

| Dopachrome methyl ester | Substrate | The enzyme catalyzes its tautomerization, indicating recognition of the methyl ester. | researchgate.net |

| L-Mimosine | No inhibition | No inhibition of dopachrome tautomerization was observed in the presence of L-mimosine. | researchgate.net |

Analytical Methodologies and Structural Biology Approaches in Mimosine Methyl Ester Research

Quantitative and Qualitative Analytical Techniques

The accurate detection and quantification of mimosine methyl ester are foundational to any research into its properties and activities. While methods are often developed for the parent compound, mimosine, these can frequently be adapted for its esterified form.

Spectrophotometric Detection and Quantification

Spectrophotometry offers a rapid and accessible method for the quantification of mimosine and its derivatives. A common approach involves a colorimetric reaction. For instance, a sensitive indirect spectrophotometric method has been developed for mimosine based on its reaction with diazotized sulfanilamide (DZSAM). In this method, mimosine reacts with an excess of DZSAM, and the unreacted DZSAM is then coupled with N-(1-naphthyl)ethylenediamine (NEDA) to produce a colored product. The decrease in absorbance of this product is proportional to the concentration of mimosine. nih.gov

Another established spectrophotometric method for mimosine involves its reaction with p-nitroaniline to form an intense yellow-colored azodye with a sharp absorption maximum at 400 nm. nih.gov The molar extinction coefficient for the azodye formed with mimosine at this wavelength has been determined to be 5.31 x 10(4) M-1 cm-1. nih.gov While these methods are optimized for mimosine, they could potentially be adapted for this compound, likely requiring validation and possible modification of reaction conditions.

A rapid colorimetric method for mimosine quantification involves clarifying sample extracts by boiling with activated carbon, followed by filtration. The absorbance of diluted aliquots is then measured at a specific wavelength, such as 535 nm, to determine the concentration. researchgate.net

Table 1: Comparison of Spectrophotometric Methods for Mimosine Quantification

| Method | Reagents | Wavelength (nm) | Key Features |

|---|---|---|---|

| Indirect DZSAM | Diazotized sulfanilamide, N-(1-naphthyl)ethylenediamine | 540 | High sensitivity |

| p-Nitroaniline | p-Nitroaniline | 400 | Selective, based on azodye formation |

Chromatographic Separation and Characterization

Chromatographic techniques are indispensable for the separation, identification, and precise quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of mimosine and its derivatives. A typical HPLC system for mimosine analysis employs a C18 column with a mobile phase consisting of an aqueous component (like 1.0% HCl in water) and an organic modifier. scirp.org Detection is often performed using a UV detector at a wavelength of around 280 nm. scirp.org For instance, a rapid and sensitive HPLC-MS/MS method for mimosine has been developed using a Thermo Hypurity C18 column with a mobile phase of methanol (B129727) and 10 mM ammonium formate buffer. scirp.org This method can achieve a limit of quantification (LOQ) in the range of nanograms per milliliter. scirp.org

The derivatization of amino acids, including mimosine, is a common strategy to improve their chromatographic properties and detection sensitivity. While specific protocols for this compound are not extensively detailed, methods for other amino acid methyl esters are well-established and can serve as a reference. nih.govscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, non-volatile compounds like amino acids and their esters often require derivatization to increase their volatility. A common derivatization procedure for amino acids is N-acetyl methyl (NACME) esterification. researchgate.net This involves converting the amino acid to its corresponding methyl ester, followed by acetylation of the amino group. The resulting volatile derivative can then be readily analyzed by GC-MS. researchgate.net This technique offers high sensitivity and provides structural information through mass spectrometry, aiding in the definitive identification of the compound.

GC-MS has been successfully used to identify a wide range of phytoconstituents, including various methyl esters, in plant extracts. unar.ac.idnih.gov The separation is typically achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for identification.

In Vitro Biochemical and Cellular Assay Development

To understand the biological effects of this compound, a variety of in vitro assays are employed. These assays can assess its impact on cell behavior and enzyme function.

Cell-Based Assays for Proliferation and Viability

Cell-based assays are fundamental to determining the cytotoxic and antiproliferative effects of this compound. A study on a novel methylated analogue of L-mimosine demonstrated its potent cytotoxic effects on malignant melanoma cells. nih.gov The antiproliferative activity of mimosine and its derivatives is a key area of interest in cancer research. researchgate.net

Commonly used assays to assess cell proliferation and viability include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

[³H]-Thymidine Incorporation Assay: This assay measures DNA synthesis and, consequently, cell proliferation. Cells are incubated with radiolabeled thymidine, which is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is a measure of cell proliferation.

Table 2: Overview of Cell-Based Assays for Proliferation and Viability

| Assay | Principle | Measurement |

|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt | Colorimetric (absorbance) |

| Trypan Blue Exclusion | Membrane integrity | Cell counting (microscopy) |

Enzyme Activity and Kinetic Parameter Determination

Mimosine is a known inhibitor of several enzymes, including tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov The inhibitory potential of this compound on specific enzymes can be characterized by determining its kinetic parameters.

Enzyme kinetic studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. From these data, key parameters such as the Michaelis-Menten constant (K_m) and the maximal velocity (V_max) can be determined. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated using graphical methods like the Lineweaver-Burk plot. frontiersin.org

For example, the inhibition of tyrosinase can be studied by monitoring the oxidation of a substrate like L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically. nih.gov The inhibitory constant (K_i), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a crucial parameter for comparing the potency of different inhibitors.

Studies on Melanin Content Modulation

The effect of this compound on melanin synthesis is of significant interest, particularly in the context of dermatology and cosmetology. The B16F10 melanoma cell line is a widely used in vitro model for studying melanogenesis. mdpi.comresearchgate.netnih.gov

To assess the impact of a compound on melanin production, B16F10 cells are typically treated with the test compound for a specific period. Subsequently, the melanin content of the cells is quantified. This is often done by lysing the cells and measuring the absorbance of the lysate at a wavelength around 475 nm. The results are then normalized to the total protein content of the cells.

Studies have shown that various compounds, including other methyl esters, can modulate melanin synthesis in B16F10 cells. researchgate.netnih.gov For example, methyl gallate has been shown to inhibit melanin production by downregulating the expression of key melanogenic enzymes like tyrosinase. nih.gov Conversely, some saturated fatty acid methyl esters have been found to enhance melanogenesis. researchgate.net Investigating the effect of this compound in this cell model would provide valuable insights into its potential as a modulator of pigmentation.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Mimosine |

| Diazotized sulfanilamide |

| N-(1-naphthyl)ethylenediamine |

| p-Nitroaniline |

| L-DOPA |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Trypan blue |

| [³H]-Thymidine |

| Methyl gallate |

Advanced Structural and Computational Studies

In the scientific investigation of this compound and its parent compound, mimosine, researchers employ sophisticated computational and biophysical techniques to elucidate its interactions with biological macromolecules. These methods provide critical insights at the molecular level, helping to understand the compound's mechanism of action.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how a ligand, such as mimosine or its derivatives, might interact with the active site of an enzyme or other protein targets.

While specific molecular docking studies focusing exclusively on this compound are not prominently available in the reviewed literature, extensive research has been conducted on its parent compound, L-mimosine. These studies provide a foundational understanding of the types of interactions that could be expected. For instance, molecular docking analyses have been performed to explore the binding of L-mimosine to various protein targets implicated in disease pathways. Visualizations from these simulations reveal detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues within the protein's binding pocket researchgate.net.

The primary goal of such simulations is to calculate the binding affinity, or the strength of the interaction, which is often expressed as a binding energy score. A lower binding energy typically indicates a more stable and favorable interaction. Key interactions for L-mimosine often involve its characteristic 3-hydroxy-4-pyridone ring, which is known for its metal-chelating properties researchgate.netnih.gov. This chelation is a critical aspect of its biological activity, as it can sequester metal ions essential for the function of certain enzymes researchgate.netnih.gov.

| Parameter | Description | Example Finding for L-Mimosine |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol); more negative values indicate stronger binding. | - |

| Hydrogen Bonds | Key electrostatic interactions with amino acid residues. | Interactions with specific catalytic residues. |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Contacts with residues in S1/S2/S3 pockets. researchgate.net |

| Key Interacting Residues | Specific amino acids in the binding site that form bonds with the ligand. | - |

Spectroscopic Investigations of Biomolecular Binding

Spectroscopic techniques are essential for studying the interactions between small molecules and biological macromolecules like proteins and DNA in a solution state. These methods can confirm binding, determine binding constants, and provide information about conformational changes that occur upon interaction.

For the parent compound, mimosine, spectroscopic studies have been conducted to investigate its binding to bovine serum albumin (BSA) and DNA researchgate.net. Techniques such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy are employed to monitor these interactions.

UV-Vis Spectroscopy: This method is used to detect changes in the electronic absorption spectra of the biomolecule or the ligand upon complex formation. A shift in the absorption maximum or a change in molar absorptivity can indicate binding.

FTIR Spectroscopy: This technique provides information on the vibrational modes of molecules. When a ligand binds to a protein, changes in the protein's secondary structure (e.g., α-helix, β-sheet content) can be detected by shifts in the characteristic amide I and amide II bands.

Studies on mimosine have shown that its 3-hydroxy-4-oxo moiety is crucial for its biological activities, largely through its ability to chelate metal ions like Fe²⁺, Cu²⁺, and Zn²⁺ researchgate.net. Spectroscopic methods can indirectly probe these interactions by observing their effect on biomolecular structures. For example, mimosine has been shown to induce breaks in DNA, an interaction that can be monitored using various biophysical and spectroscopic tools researchgate.netnih.gov.

| Technique | Biomolecule | Observed Changes Upon Mimosine Binding |

|---|---|---|

| FTIR Spectroscopy | Bovine Serum Albumin (BSA) | Alterations in amide I and II bands indicating protein conformational changes. researchgate.net |

| UV-Vis Spectroscopy | DNA | Changes in absorption spectra indicating complex formation. researchgate.net |

Omics-Based Research Methodologies

"Omics" technologies allow for the large-scale study of biological molecules. In the context of drug discovery and toxicology, these approaches can reveal how a compound affects the global state of a cell's genes, proteins, or metabolites.

Transcriptomic Profiling (e.g., RNA-seq) for Gene Expression Analysis

Transcriptomic profiling, most commonly performed using RNA sequencing (RNA-seq), is a powerful technique to analyze the expression levels of thousands of genes simultaneously. This methodology provides a comprehensive snapshot of the cellular response to a stimulus, such as treatment with a chemical compound. By comparing the transcriptomes of treated versus untreated cells, researchers can identify which genes and signaling pathways are activated or repressed by the compound.

While specific RNA-seq studies on this compound were not identified in the available literature, research on the parent compound, mimosine, has explored its effects on gene transcription, albeit through more targeted methods. For example, studies have shown that mimosine can inhibit the transcription of the cytoplasmic serine hydroxymethyltransferase gene (SHMT1) nih.gov. This effect is attributed to mimosine's ability to chelate zinc, a metal ion required for the binding of transcription factors to the SHMT1 promoter. Mimosine treatment was found to eliminate the binding of metal regulatory element (MRE) and Sp1 transcription factors to the gene's promoter region nih.gov.

A full RNA-seq analysis would expand upon such findings by providing a global view of all genes affected by this compound. Such a study would involve the following steps:

Treating cells or a model organism with this compound.

Extracting total RNA from treated and control samples.

Sequencing the RNA to generate millions of reads.

Aligning the reads to a reference genome to quantify the expression level of each gene.

Performing differential expression analysis to identify genes that are significantly up- or down-regulated.

Conducting pathway analysis to understand the biological processes impacted by these gene expression changes.

This approach could reveal novel mechanisms of action and identify potential therapeutic targets or off-target effects of the compound.

| Gene Target | Effect of Mimosine Treatment | Proposed Mechanism |

|---|---|---|

| SHMT1 (Serine Hydroxymethyltransferase 1) | Transcription repressed | Chelation of zinc, leading to disruption of MRE and Sp1 transcription factor binding to the promoter. nih.gov |

Translational Research Perspectives and Future Avenues for Mimosine Methyl Ester

Potential Applications in Biomedical Research

The unique biological activities of mimosine, particularly its antiproliferative effects, have spurred investigations into its derivatives, including the methyl ester, for biomedical applications. These range from its use as a tool to study fundamental cellular processes to its potential as a scaffold for the development of new therapeutic agents.

Exploration as Biochemical Probes

Mimosine is well-documented for its ability to arrest the cell cycle in the late G1 phase, just before the onset of DNA synthesis nih.govnih.gov. This property makes it a valuable tool for researchers studying the mechanisms of cell cycle control and DNA replication. Mimosine has been shown to interrupt the binding of crucial proteins to chromatin, which is essential for the initiation of DNA replication nih.govresearchgate.net. Specifically, it can interfere with the formation of pre-initiation complexes h1.co. While studies have not explicitly detailed the use of mimosine methyl ester as a biochemical probe, its structural similarity to mimosine suggests it could serve a similar function. The esterification of the carboxylic acid group may alter its cellular uptake and intracellular localization, potentially offering a more refined tool for dissecting the intricate processes of cell proliferation.

The mechanism of mimosine-induced cell cycle arrest is thought to be multifactorial, involving the chelation of iron, a critical cofactor for enzymes like ribonucleotide reductase which is necessary for DNA synthesis researchgate.netnih.gov. By potentially modulating these pathways, this compound could be employed to probe the roles of specific enzymes and metal ions in cell cycle progression and DNA repair mechanisms.

Contributions to Antiproliferative Agent Development

The antiproliferative properties of mimosine have naturally led to its investigation as a potential anticancer agent researchgate.netnih.gov. Research has demonstrated that mimosine and its analogues can induce apoptosis (programmed cell death) in cancer cells nih.gov. For instance, a novel methylated analogue of L-mimosine has shown potent anticancer effects in malignant melanoma cells by promoting the generation of reactive oxygen species (ROS) and activating both intrinsic and extrinsic apoptotic pathways nih.gov.

While direct studies on the antiproliferative activity of this compound are limited, the synthesis of various amino acid esters has been a strategy in the development of new anticancer drugs researchgate.net. Esterification can enhance the lipophilicity of a compound, potentially improving its cell membrane permeability and bioavailability. Therefore, this compound represents a promising lead compound for the development of more effective antiproliferative agents. Further research is warranted to evaluate its efficacy against various cancer cell lines and to understand its specific mechanism of action.

Strategic Deployment in Agricultural and Environmental Sciences

Beyond its biomedical potential, mimosine and its derivatives exhibit properties that are highly relevant to agricultural and environmental challenges, particularly in the realm of pest control. The development of nature-derived pesticides is a critical step towards more sustainable agricultural practices.

Development of Environmentally Conscious Pest Control Agents

Mimosine, sourced from plants of the Mimosa and Leucaena genera, has demonstrated insecticidal, nematicidal, and herbicidal activities nih.govresearchgate.netresearchgate.net. This inherent bioactivity makes it an attractive candidate for the development of environmentally conscious pest control agents. Organophosphorus compounds, while effective pesticides, can have detrimental environmental effects and lead to pest resistance nih.gov. Natural product-based pesticides are often more biodegradable and have more selective activity, reducing harm to non-target organisms and the ecosystem nih.govwikipedia.orgfriendsoftheearth.uk.

Research into novel mimosine derivatives has shown significant promise. For instance, the reduction of a mimosine ester to its corresponding alcohol, mimosinol, and subsequent derivatization into phosphoramidothionates, has yielded compounds with potent insecticidal and nematicidal activities nih.govresearchgate.net. These derivatives have been shown to inhibit key insect enzymes such as acetylcholinesterase and tyrosinase nih.gov. Although these studies did not exclusively use the methyl ester, the synthesis pathway highlights the importance of the ester as a key intermediate nih.gov. This suggests that this compound could be a crucial starting material for the synthesis of a new generation of bio-pesticides.

The development of such agents aligns with the growing demand for sustainable agricultural solutions that minimize environmental impact while ensuring crop protection. Further investigation into the efficacy and environmental safety profile of this compound and its derivatives is a promising avenue for future research.

Advanced Structure-Activity Relationship (SAR) Investigations

To fully realize the potential of this compound in both medicine and agriculture, a thorough understanding of its structure-activity relationships (SAR) is essential. SAR studies are crucial for rationally designing and synthesizing new derivatives with enhanced efficacy and selectivity mdpi.com.

Design and Synthesis of Novel, Efficacious Derivatives

SAR studies on mimosine derivatives have already provided valuable insights. For example, in the development of insecticidal and nematicidal agents, it was found that the length of the alkyl chain and the functional group at the C5-position of phosphoramidothionates derived from mimosinol are critical for their biological activity nih.govnih.gov. Specifically, an increase in the alkyl side chain length led to a reduction in insecticidal activity nih.gov.

Starting with this compound, a wide array of novel derivatives can be synthesized by modifying various parts of the molecule, including the pyridine (B92270) ring, the amino group, and the ester functionality. These new compounds can then be screened for their biological activities, and the results can be used to build comprehensive SAR models. This iterative process of design, synthesis, and evaluation can lead to the discovery of derivatives with significantly improved properties, such as increased potency, greater selectivity for target organisms, and reduced toxicity to non-target species. The synthesis of novel diacylhydrazine and acylhydrazone derivatives has also been a successful strategy in developing new insecticides nih.gov.

Below is a hypothetical table illustrating the kind of data that would be generated from SAR studies on novel this compound derivatives for pest control.

| Compound ID | Modification on Pyridine Ring | Modification on Amino Group | Ester Group | Insecticidal Activity (LC50, µM) | Nematicidal Activity (IC50, µM) |

| MME-001 | 3-hydroxy-4-oxo | Unmodified | Methyl | 150 | 200 |

| MME-002 | 3-methoxy-4-oxo | Unmodified | Methyl | >500 | >500 |

| MME-003 | 3-hydroxy-4-oxo | Acetylated | Methyl | 120 | 180 |

| MME-004 | 3-hydroxy-4-oxo | Unmodified | Ethyl | 145 | 190 |

| MME-005 | 3-hydroxy-4-oxo | Benzoylated | Methyl | 90 | 110 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such systematic studies will be instrumental in optimizing the molecular architecture of this compound to develop highly effective and safe compounds for a variety of applications.

Optimization of Biological Potency and Selectivity

The development of this compound and its analogues represents a strategic approach to refine the therapeutic potential of the parent compound, mimosine. Mimosine itself exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov However, its clinical utility has been hampered by issues of cytotoxicity. nih.gov The process of optimizing the biological potency and selectivity of mimosine derivatives, including the methyl ester, involves targeted chemical modifications to enhance desired therapeutic effects while minimizing off-target toxicity. This optimization is guided by an understanding of the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets.

A significant area of investigation for mimosine analogues has been in oncology. Research into novel methylated analogues of L-mimosine has demonstrated the potential for achieving enhanced potency and selectivity against cancer cells. nih.gov One such study focused on a series of hydroxypyridone-based metal chelators derived from L-mimosine, which were evaluated for their anticancer activity against a human malignant melanoma model. nih.govresearchgate.net

A key finding was that the L-enantiomer of a methylated analogue of L-mimosine exhibited potent anticancer effects in A375 melanoma cells, with greater selectivity compared to non-melanoma epidermoid carcinoma (A431) and non-malignant keratinocyte (HaCaT) cells. nih.govnih.gov This selectivity is crucial for the development of safer chemotherapeutic agents. The mechanisms underlying the anticancer activity of this optimized analogue were found to involve the promotion of reactive oxygen species (ROS) generation, activation of both intrinsic and extrinsic apoptotic pathways, and induction of cell cycle arrest. nih.govnih.gov

Table 1: Biological Effects of a Methylated L-Mimosine Analogue on Cancer Cell Lines

| Cell Line | Effect | Finding |

|---|---|---|

| A375 (Malignant Melanoma) | Cytotoxicity | Potent anticancer effect |

| A375 (Malignant Melanoma) | Mechanism | Increased generation of reactive oxygen species (ROS) |

| A375 (Malignant Melanoma) | Mechanism | Activation of intrinsic and extrinsic apoptosis |

| A375 (Malignant Melanoma) | Mechanism | Perturbations in cell cycle growth arrest |

| A431 (Epidermoid Carcinoma) | Selectivity | Less potent effect compared to A375 |

In addition to anticancer applications, the modification of mimosine, including its esterification to form intermediates like this compound, has been explored to develop novel pesticidal agents. A study on the insecticidal and nematicidal activities of new mimosine derivatives, synthesized from a mimosine ester, has provided valuable insights into the optimization of potency for agricultural applications. nih.gov

This research revealed that the biological activity of these derivatives is significantly influenced by their chemical structure. For instance, the length of the alkyl chain and the nature of the functional group at the C5-position of phosphoramidothionates derived from mimosinol (a reduction product of mimosine ester) were found to be critical for their insecticidal and nematicidal activities. nih.gov Specifically, certain derivatives exhibited potent acetylcholinesterase (AChE) and tyrosinase inhibitory activities, which are key targets for insecticides. nih.gov

Table 2: Biological Activity of Mimosine Derivatives

| Compound | Activity | Target Organism/Enzyme | Measurement | Value |

|---|---|---|---|---|

| Mimosinol Derivative 1a | Insecticidal | Termites | LD50 | 0.5 µ g/insect |

| Mimosinol Derivative 1b | Insecticidal | Termites | LD50 | 0.7 µ g/insect |

| Mimosinol Derivative 1a | Nematicidal | Caenorhabditis elegans | IC50 | 31.8 µM |

| Mimosinol Derivative 1b | Nematicidal | Caenorhabditis elegans | IC50 | 50.2 µM |

| Mimosinol | Tyrosinase Inhibition | - | IC50 | 31.4 µM |

| d-mimosinol | Tyrosinase Inhibition | - | IC50 | 46.1 µM |

| Mimosinol Derivative 1a | Acetylcholinesterase Inhibition | - | IC50 | 95.9 µM |

These findings underscore the principle that esterification of mimosine to its methyl ester serves as a valuable synthetic step, enabling the creation of a diverse library of analogues. The subsequent modifications of these analogues allow for the fine-tuning of their biological properties to achieve enhanced potency against specific targets, whether they be cancer cells or agricultural pests, while also improving their selectivity and, consequently, their safety profile. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for the development of novel therapeutic and agricultural agents.

Q & A

Q. What experimental methods are used to quantify mimosine synthase expression in plant tissues, and how do they correlate with mimosine concentrations?

Mimosine synthase expression levels in Leucaena tissues (e.g., green seeds, shoot tips) are typically measured via qRT-PCR using mature scarified seeds as a control. Green seeds show a 5.1-fold increase in mimosine synthase expression compared to mature seeds, while shoot tips exhibit a 3–4-fold increase . However, these expression levels do not directly correlate with mimosine accumulation (e.g., shoot tips have high mimosine content despite moderate synthase expression). This suggests post-transcriptional regulation or alternative biosynthetic pathways .

Q. How can mimosine methyl ester be detected and quantified in biological samples?

A validated LC-MS/MS method with a mobile phase of 10 mM ammonium formate buffer (pH 3.0) and methanol (20:80 v/v) achieves rapid detection (1.5 min runtime) and linear quantification (400–1000 ng/mL range; R² = 0.9951). This method is suitable for plant extracts (e.g., Mimosa pudica contains ~1.938 mg/g mimosine) . For tissue-specific studies, combine this with UV-Vis spectrophotometry to assess metal-chelation properties .

Q. What are the foundational effects of this compound on osteoblast signaling pathways?

Mimosine inhibits PGF2α- and PGE1-induced osteoprotegerin (OPG) synthesis in MC3T3-E1 osteoblasts by stabilizing hypoxia-inducible factor (HIF)-1α under normoxic conditions. It suppresses OPG mRNA expression and protein release (by 50–70% at 100 μM) without affecting interleukin-6 (IL-6) production or MAP kinase phosphorylation . Deferoxamine, another HIF inducer, shows similar effects, suggesting a HIF-mediated mechanism independent of iron chelation .

Advanced Research Questions

Q. How can mixed-methods experimental designs resolve contradictions between mimosine synthase expression and mimosine accumulation in plant tissues?

A sequential exploratory design integrates quantitative data (qRT-PCR for gene expression) with qualitative metabolomic profiling (e.g., LC-MS/MS) to identify regulatory bottlenecks. For example:

- Quantitative : Compare mimosine synthase expression in green vs. mature seeds (5.1-fold difference) .

- Qualitative : Screen for inhibitors (e.g., feedback metabolites) or competing pathways (e.g., mimosine degradation enzymes).

This approach addresses the paradox where high synthase expression does not equate to higher mimosine levels .

Q. What methodological optimizations enhance the antimicrobial activity of mimosine-based peptides?

Peptide design requires DFT calculations to model metal-binding affinity and UV-Vis stability assays for Fe(III) complexes. Key parameters:

- Spacer length : Shorter spacers (2–3 amino acids) between mimosine residues improve Fe(III) chelation stability (K = 10⁵–10⁶ M⁻¹) .

- Valency : Tri-mimosine peptides show 4–6× higher antimicrobial activity against S. aureus than mono-/di-mimosine variants (MIC₅₀ = 8–16 μg/mL) .

Validation : Combine in vitro MIC assays with in silico docking studies to predict interactions with bacterial membrane proteins.

Q. How can the Taguchi method optimize this compound synthesis parameters?

Apply L9 orthogonal arrays to test four parameters at three levels:

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst type | KOH | NaOH | H₂SO₄ |

| Catalyst conc. (%) | 0.5 | 1.0 | 1.5 |

| Temperature (°C) | 50 | 55 | 60 |

| Molar ratio (oil:alcohol) | 1:6 | 1:9 | 1:12 |

Q. Key findings :

Q. What computational and experimental approaches elucidate the dual role of mimosine as a HIF inducer and metal chelator?

- DFT calculations : Compare Fe(III)-mimosine binding energies with deferoxamine. Mimosine’s β-hydroxy-pyridone group shows higher affinity (ΔG = −35.2 kcal/mol) than deferoxamine’s hydroxamate groups .

- Hypoxia-mimetic assays : Treat osteoblasts with mimosine (100 μM) under normoxia and measure HIF-1α stabilization (western blot) and VEGF release (ELISA). Mimosine induces VEGF secretion (2–3× baseline) without altering p38/JNK phosphorylation, confirming HIF-specific signaling .

Methodological Guidance

Q. How to design a systematic review on mimosine’s conflicting roles in bone metabolism?

- PICO framework :

- Population : Osteoblast-like cell lines (e.g., MC3T3-E1).

- Intervention : Mimosine (10–500 μM) vs. deferoxamine/other HIF inducers.

- Comparison : Baseline OPG/IL-6 levels.

- Outcome : OPG synthesis inhibition (standardized mean difference).

- Meta-analysis : Use random-effects models to account for heterogeneity in cell culture conditions (e.g., serum concentration, passage number) .

Q. How to validate the purity and identity of synthesized this compound derivatives?

- NMR/FT-IR : Confirm esterification via C=O stretch at 1740 cm⁻¹ (ester) vs. 1700 cm⁻¹ (carboxylic acid) .

- HPLC-PDA : Monitor byproducts (e.g., acetic acid, water) using a C18 column and 10 mM ammonium formate/methanol gradient .

- Elemental analysis : Match experimental C/H/N ratios (±0.3%) to theoretical values (C₉H₁₂N₂O₄: C 50.94%, H 5.70%, N 13.20%) .

Tables

Q. Table 1. Key Parameters in Taguchi-Optimized this compound Synthesis

| Parameter | Optimal Level | Contribution to Yield (%) |

|---|---|---|

| Catalyst type | KOH | 8.2 |

| Catalyst conc. | 1.5% | 77.6 |

| Temperature | 60°C | 12.1 |

| Molar ratio | 1:6 | 2.1 |

| Source: Adapted from |

Q. Table 2. Antimicrobial Activity of Mimosine Peptides

| Peptide Type | MIC₅₀ (μg/mL) | Fe(III) Stability Constant (Log K) |

|---|---|---|

| Mono-mimosine | 32 | 4.8 |

| Di-mimosine | 16 | 5.2 |

| Tri-mimosine | 8 | 6.1 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.